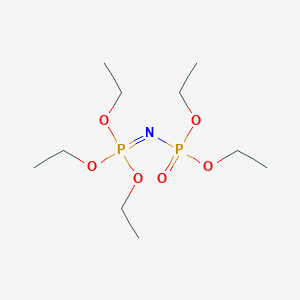
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is a chemical compound with the molecular formula C10H25NO6P2 and a molecular weight of 317.256122. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a phosphorimidic acid core with diethoxyphosphinyl and triethyl ester groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester typically involves the reaction of diethyl phosphite with triethyl orthoformate in the presence of a catalyst. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product. The reaction can be represented as follows:
Diethyl phosphite+Triethyl orthoformate→Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphorimidic acid compounds.
Substitution: It can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidic acid derivatives, while substitution reactions can produce a variety of substituted phosphorimidic acid compounds.
Scientific Research Applications
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorimidic acid derivatives.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triethyl phosphonoacetate: This compound has a similar structure but differs in its functional groups.
Diethyl ethoxycarbonylmethylphosphonate: Another related compound with distinct chemical properties.
Uniqueness
Phosphorimidic acid, (diethoxyphosphinyl)-, triethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo various transformations makes it valuable in both research and industrial applications.
Properties
CAS No. |
2397-48-0 |
|---|---|
Molecular Formula |
C10H25NO6P2 |
Molecular Weight |
317.26 g/mol |
IUPAC Name |
diethoxyphosphorylimino(triethoxy)-λ5-phosphane |
InChI |
InChI=1S/C10H25NO6P2/c1-6-13-18(12,14-7-2)11-19(15-8-3,16-9-4)17-10-5/h6-10H2,1-5H3 |
InChI Key |
WUURFNFFHABUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=NP(=O)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium, [1,1'-biphenyl]-4-yl-](/img/structure/B14741850.png)
![4,4'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-phenylbutan-2-one)](/img/structure/B14741863.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
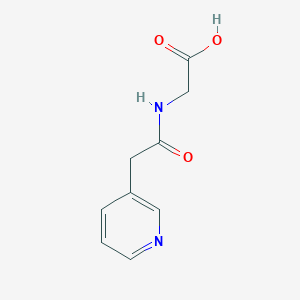
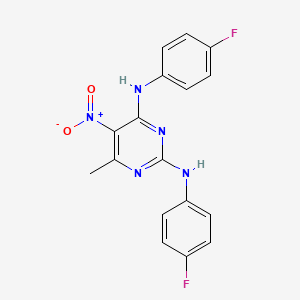
![2,3-Dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14741880.png)
![Tricyclo[3.2.0.0~2,7~]hept-3-ene](/img/structure/B14741882.png)
![Ethanesulfonic acid, 2-[3-[4-(benzoylamino)-2,5-diethoxyphenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B14741888.png)
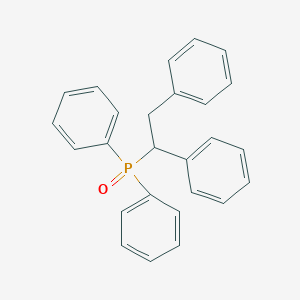
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)

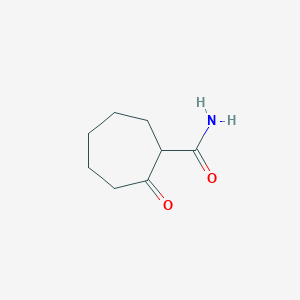
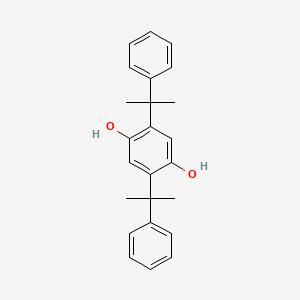
![1,3,6,8,11,13,16,18-Octazatricyclo[16.2.2.28,11]tetracosane-4,5,14,15-tetrathione](/img/structure/B14741949.png)
